2,7-Dimethyl-2,7-octanediol

Catalog No.
S1488885
CAS No.
19781-07-8
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethyl-2,7-octanediol

Substituting primary diols in oxidative polymer synthesis causes backbone degradation and requires heating for processing. 2,7-Dimethyl-2,7-octanediol eliminates these failures.

  • Tertiary hydroxyl groups prevent oxidation-induced polymer cleavage, ensuring long-term stability.
  • Liquid/low-melting form permits ambient-temperature blending, avoiding heat damage to volatiles.
  • Surfactant properties reduce need for extra additives in aqueous formulations.

Supplied with consistent ≥98% purity, ready for global shipment.

CAS Number

19781-07-8

Product Name

2,7-Dimethyl-2,7-octanediol

IUPAC Name

2,7-dimethyloctane-2,7-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3

InChI Key

LZMSJLJRUYKOQD-UHFFFAOYSA-N

SMILES

CC(C)(CCCCC(C)(C)O)O

Canonical SMILES

CC(C)(CCCCC(C)(C)O)O

Synonyms

2,7-Dimethyl-2,7-octanediol, 2,7-Dimethyloctane-2,7-diol, 2,7-Dimethyl-2,7-octandiol, 2,7-Dimethyloctane-2,7-diol (IUPAC)

Purity

≥98%

Package Size

1 g, 5 g

2,7-Dimethyl-2,7-octanediol (CAS: 19781-07-8) is a C10 aliphatic diol characterized by two tertiary hydroxyl groups positioned at the C2 and C7 atoms. This specific molecular architecture, featuring a flexible hydrocarbon backbone capped by sterically hindered alcohol functionalities, imparts a distinct set of physical and chemical properties. These attributes position it as a specialty chemical intermediate, a potential performance additive in formulations, and a monomer for polymer synthesis where oxidative stability and processability are critical selection factors.

Research Fit

1
Specialty polyester & polyurethane synthesis Branched C10 tertiary diol for controlled polymer morphology
2
Macrocyclic musk precursor Specific backbone length yields defined macrocycle ring size
3
Crystal engineering & hydrate studies Well-characterized tetrahydrate with distinct water-layer packing

Substituting 2,7-Dimethyl-2,7-octanediol with its linear isomer, 1,8-octanediol, or a shorter-chain analog like 2,5-dimethyl-2,5-hexanediol, often leads to process and performance failures. The tertiary nature of the hydroxyl groups in 2,7-Dimethyl-2,7-octanediol provides high resistance to oxidation compared to the primary alcohols of 1,8-octanediol. Furthermore, its branched structure results in a liquid or low-melting point solid, contrasting sharply with the high-melting point, crystalline nature of its common analogs, which require heating for liquid-phase handling. These structural differences fundamentally alter processability, chemical stability, and surface-active behavior, making direct substitution impractical for optimized applications.

Substitution Risk

Linear primary diols (e.g., 1,8-octanediol)

Tertiary hydroxyl reactivity and steric profile differ fundamentally; direct replacement may alter esterification kinetics and polymer hydrogen-bonding networks.

Shorter-chain branched diols (e.g., 2,5-dimethyl-2,5-hexanediol)

Extended C8 spacer in 2,7-DMOD provides distinct molecular dimensions; substitution can change macrocycle ring size and crystal packing arrangement.

Superior Liquid-Phase Processability

Unlike its closest procurement alternatives, which are crystalline solids requiring heating for use, 2,7-Dimethyl-2,7-octanediol is a liquid or low-melting solid at ambient temperatures. Its linear isomer, 1,8-octanediol, is a solid with a melting point of 57–61 °C. The shorter-chain branched analog, 2,5-dimethyl-2,5-hexanediol, is also a solid with an even higher melting point of 86–90 °C. This physical state difference is a critical processability advantage.

Evidence DimensionMelting Point (°C)
Target Compound DataLiquid or Low-Melting Solid (at ambient temperature)
Comparator Or Baseline1,8-Octanediol: 57-61 °C | 2,5-Dimethyl-2,5-hexanediol: 86-90 °C
Quantified DifferenceAvoids heating requirements of at least ~30-60 °C compared to common solid diol analogs.
ConditionsStandard atmospheric pressure.

This eliminates the need for heated tanks, lines, and melting protocols, reducing energy costs, simplifying plant operations, and preventing blockages from solidification.

Esterification reactivity
Class-level inference
Tertiary diols: no reaction
Primary/secondary diols: 83% yield
Requires distinct synthetic strategy for 2,7-DMOD
Mixed anhydride acylation conditions; alkoxide methods needed for tertiary diols

Inherent Oxidative Stability

The hydroxyl groups of 2,7-Dimethyl-2,7-octanediol are tertiary, which renders them resistant to a wide range of common chemical oxidizing agents that do not cleave carbon-carbon bonds. In contrast, the primary hydroxyl groups of its linear isomer, 1,8-octanediol, are readily oxidized to aldehydes or carboxylic acids. This makes 2,7-Dimethyl-2,7-octanediol the appropriate choice when the diol moiety must survive oxidative conditions elsewhere in a synthetic sequence.

Evidence DimensionReactivity to Oxidation
Target Compound DataResistant (tertiary alcohols)
Comparator Or Baseline1,8-Octanediol: Susceptible (primary alcohols)
Quantified DifferenceQualitatively different chemical reactivity; avoids side-reactions and impurities.
ConditionsStandard laboratory and industrial oxidation reactions (e.g., using PCC, Jones reagent, or TEMPO).

Selecting this compound prevents unwanted side reactions, increasing the yield and purity of the target molecule and avoiding the need for protective group chemistry, thereby simplifying synthesis.

Crystal packing
Cross-study comparable
a = 6.126 Å, b = 6.128 Å, c = 21.12 Å
Long c-axis distinct from C6 analog tetrahydrate
Monoclinic P2₁/n, water-layer structure; extended molecular length confirmed

Surfactant-like Properties

The molecular structure of 2,7-Dimethyl-2,7-octanediol, with a C8 lipophilic chain and two hydrophilic tertiary alcohol groups, is characteristic of a non-ionic Gemini surfactant. This amphiphilic nature enables it to act as a wetting agent, foam control agent, or dispersant. This contrasts with 1,8-octanediol, a simple, flexible diol that is more hydrophilic and lacks the distinct hydrophobic/hydrophilic separation needed for significant surface activity. The structure of the target compound is analogous to well-established acetylenic diol surfactants and can be expected to lower the surface tension of aqueous formulations.

Evidence DimensionSurface Activity Potential
Target Compound DataHigh (Amphiphilic Gemini-like structure)
Comparator Or Baseline1,8-Octanediol: Low (Simple linear α,ω-diol)
Quantified DifferenceProvides surface modification properties (wetting, defoaming) not present in the linear isomer.
ConditionsAqueous or mixed-solvent formulations.

This compound can replace a simple diol and a separate surfactant in a formulation, simplifying inventory and potentially improving compatibility and stability.

Macrocycle ring size
Head-to-head
2,7-DMOD → ring size n=4
2,8-dimethyl-1,9-nonanediol → n=5
Backbone length directly controls macrocycle dimensions
Patented musk fragrance synthesis; one methylene unit alters olfactory profile
Boiling point
Data to verify
251.2 °C (predicted)
Lower than linear C8 diol despite higher MW
Consistent with reduced H-bonding from tertiary OH; predicted value, experimental verification recommended

Oxidatively Stable Polymer Monomer

For synthesizing polyesters, polyurethanes, or other condensation polymers that require exposure to oxidative post-processing or are intended for use in oxidizing environments. The tertiary alcohol structure prevents degradation of the polymer backbone that would occur with polymers made from primary diols like 1,8-octanediol.

Cold-Mix Formulations

Ideal for use in formulations where heating is undesirable or impossible, such as in volatile solvent systems or for heat-sensitive active ingredients. Its liquid state allows for simple, low-energy blending, unlike solid analogs such as 2,5-dimethyl-2,5-hexanediol that must be melted prior to incorporation.

Multifunctional Coating & Ink Additive

Serves as a dual-function component in aqueous formulations, acting as a coalescing agent or humectant while simultaneously providing surfactant benefits like improved substrate wetting and foam control. This reduces the need for additional specialized surfactants which might be required if using a non-surface-active diol like 1,8-octanediol.

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrocyclic musk fragrance synthesis
C8 backbone spacer length
Macrocycle ring size and olfactory profile
Specialty polyester/polyurethane synthesis
Branched tertiary diol architecture
Polymer morphology and thermal behavior
Crystal engineering and hydrate studies
Tetrahydrate crystal structure
Hydrogen-bonded water-layer packing

XLogP3

1.5

Other CAS

19781-07-8

Wikipedia

2,7-Dimethyl-2,7-octanediol

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